2-Bromo-4-fluoropyridine

Catalog No.
S696792
CAS No.
357927-50-5
M.F
C5H3BrFN
M. Wt
175.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluoropyridine

CAS Number

357927-50-5

Product Name

2-Bromo-4-fluoropyridine

IUPAC Name

2-bromo-4-fluoropyridine

Molecular Formula

C5H3BrFN

Molecular Weight

175.99 g/mol

InChI

InChI=1S/C5H3BrFN/c6-5-3-4(7)1-2-8-5/h1-3H

InChI Key

AIEATTRZKVGMBO-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1F)Br

Canonical SMILES

C1=CN=C(C=C1F)Br

Building Block for Complex Molecules:

One of the significant uses of 2-bromo-4-fluoropyridine is as a building block for the synthesis of more complex molecules. Its specific advantages include:

  • Presence of two reactive halogen groups: The presence of both bromine and fluorine atoms at specific positions (2 and 4) allows for substitution reactions with various functional groups. This versatility enables the creation of diverse new molecules with desired properties.
  • Controlled reactivity: The combination of bromine and fluorine offers a controlled level of reactivity compared to other dihalogenated pyridines. This allows for targeted modifications without compromising the integrity of the desired final structure.

For example, research has shown the successful use of 2-bromo-4-fluoropyridine in the synthesis of:

  • 2,2'-bipyridine ligands: These are important molecules used in various applications, including catalysis and material science. Studies have demonstrated the efficient synthesis of these ligands using 2-bromo-4-fluoropyridine via Stille coupling [].
  • Bis(pyridine) ligands with electron-withdrawing properties: These ligands play a crucial role in stabilizing iodine cations through halogen bonding, leading to the development of novel halogenating reagents [].

Other Research Applications:

Beyond its role as a building block, 2-bromo-4-fluoropyridine has shown potential in other research areas:

  • Development of functional materials: Studies have explored the use of 2-bromo-4-fluoropyridine in the synthesis of Janus-type organometallic complexes with both hole-transporting and electron-transporting moieties, which are valuable for applications in organic electronics [].
  • Potential for medicinal chemistry: While research is ongoing, some studies suggest that 2-bromo-4-fluoropyridine derivatives might possess biologically relevant activities []. However, further investigation is needed to explore this potential.

2-Bromo-4-fluoropyridine is an organic compound classified as a dihalogenated pyridine, characterized by the presence of bromine and fluorine atoms at the 2- and 4-positions of the pyridine ring, respectively. Its chemical formula is C5H3BrFNC_5H_3BrFN and its molecular weight is approximately 175.99 g/mol. This compound is recognized for its utility as a building block in organic synthesis, particularly in the preparation of various ligands and catalysts. It appears as a colorless liquid with a predicted boiling point around 188 °C .

, including:

  • Stille Coupling: It can react with bis(tributyltin) to produce 2,2'-bipyridine ligands, which are valuable in coordination chemistry .
  • Sonogashira Coupling: This reaction involves the synthesis of bis(pyridine) ligands with 1,2-ethynylbenzene, demonstrating its versatility in forming complex organic structures .
  • Acylation Reactions: It serves as a catalyst for site-selective lysine acylation of histones, highlighting its role in biochemical applications .

While specific biological activities of 2-bromo-4-fluoropyridine are not extensively documented, its derivatives and related compounds have been studied for potential pharmacological effects. The compound's ability to stabilize iodine cations through halogen bonding suggests possible applications in drug discovery and development . Furthermore, studies involving similar pyridine derivatives indicate potential anti-cancer and anti-inflammatory properties.

The synthesis of 2-bromo-4-fluoropyridine can be achieved through various methods:

  • Halogenation: Direct halogenation of pyridine derivatives can yield this compound.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods such as Suzuki or Stille reactions allows for the introduction of bromine and fluorine substituents onto the pyridine ring .
  • Condensation Reactions: These reactions can also be employed to create this compound from simpler precursors .

2-Bromo-4-fluoropyridine finds applications across multiple fields:

  • Organic Synthesis: It serves as a crucial intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Ligand Development: The compound is used to create various ligands for metal complexes, enhancing their properties for applications in catalysis and materials science .
  • Optoelectronic Materials: Its derivatives are explored for use in organic light-emitting diodes due to their luminescent properties .

Interaction studies involving 2-bromo-4-fluoropyridine focus on its reactivity with various nucleophiles and electrophiles. The presence of both bromine and fluorine atoms allows for unique reactivity patterns that can be exploited in synthetic pathways. Studies have shown that it can effectively stabilize reactive intermediates, such as iodine cations, through halogen bonding interactions, which may enhance reaction selectivity and efficiency .

Several compounds share structural similarities with 2-bromo-4-fluoropyridine. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
2-Bromo-5-fluoropyridineBromine at position 2 and fluorine at position 5Different substitution pattern affects reactivity
3-Bromo-4-fluoropyridineBromine at position 3 and fluorine at position 4Potentially different biological activities
2-Chloro-4-fluoropyridineChlorine instead of bromine at position 2May exhibit different reactivity profiles
4-FluoropyridineOnly fluorine substitutionSimpler structure may limit complex ligand formation

These compounds illustrate the diversity within halogenated pyridines, where variations in halogen placement significantly affect their chemical behavior and application potential.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (95.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Bromo-4-fluoropyridine

Dates

Modify: 2023-08-15

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